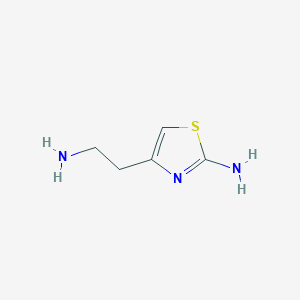

4-(2-Aminoethyl)-1,3-thiazol-2-amine

Overview

Description

4-(2-Aminoethyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-(2-Aminoethyl)-1,3-thiazol-2-amine, also known as AEBSF, is a water-soluble, irreversible serine protease inhibitor . It primarily targets proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various physiological processes, including digestion, immune response, blood clotting, and cell signaling.

Mode of Action

AEBSF acts by covalently modifying the hydroxyl group of serine residues in the active site of these proteases . This modification results in the addition of an extra 183.0354 Da to each modified residue . This action inhibits the protease’s ability to cleave peptide bonds, thereby disrupting its function.

Biochemical Pathways

The inhibition of serine proteases by AEBSF can affect multiple biochemical pathways. For instance, the inhibition of thrombin would disrupt the blood clotting cascade, while the inhibition of trypsin could affect digestive processes. Moreover, AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P), a serine protease located in the Golgi apparatus responsible for activating the sterol regulatory element-binding proteins (SREBP) .

Pharmacokinetics

It is known that aebsf is water-soluble , which suggests it could be readily absorbed and distributed in the body Its irreversible mode of action implies that once it binds to its target proteases, it remains bound, which could prolong its effects

Result of Action

The primary result of AEBSF’s action is the inhibition of serine proteases. This can lead to a variety of effects at the molecular and cellular levels, depending on the specific protease being inhibited. For example, inhibiting digestive proteases could impact protein digestion, while inhibiting clotting factors could affect blood coagulation. In the context of research, AEBSF’s ability to inhibit S1P allows researchers to study the downstream effects of SREBP inhibition and its influence on cholesterol regulation .

Action Environment

The action of AEBSF can be influenced by environmental factors. For instance, AEBSF is more stable at low pH values , suggesting that its efficacy could be reduced in alkaline environments Furthermore, the presence of other competing substrates or inhibitors could potentially affect AEBSF’s ability to bind to its target proteases

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine are not fully understood due to the limited research available. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, particularly the presence of the aminoethyl group, which may facilitate binding to target molecules .

Molecular Mechanism

The molecular mechanism of action of this compound remains to be fully elucidated. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAMNRCCCIYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449967 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124458-10-2 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

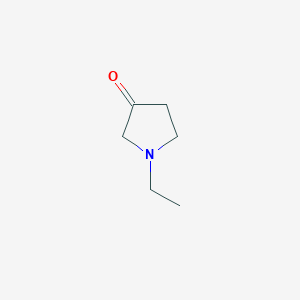

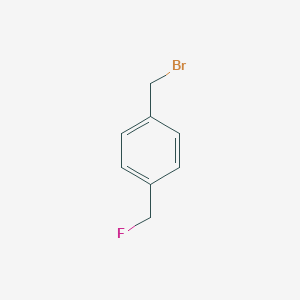

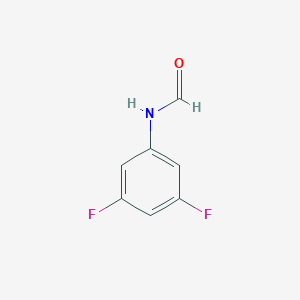

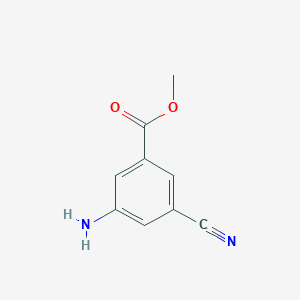

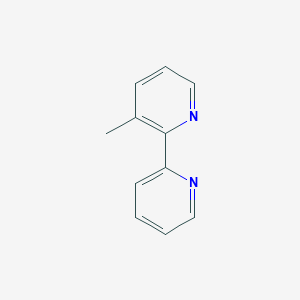

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)